molecular formula C8H10N2O2 B3059340 5-(pyrrolidin-1-ylcarbonyl)isoxazole CAS No. 98239-65-7

5-(pyrrolidin-1-ylcarbonyl)isoxazole

Cat. No.: B3059340
CAS No.: 98239-65-7
M. Wt: 166.18 g/mol
InChI Key: IMRDYFCTMOHUIA-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylcarbonyl)isoxazole is a chemical compound of significant interest in pharmaceutical and immunological research, specifically designed for use by qualified laboratory researchers. Compounds featuring the isoxazole ring are recognized as an important source of potential therapeutic agents designed to treat diseases of various etiologies . The pyrrolidine and carbonyl groups in its structure are common pharmacophores found in molecules that exhibit a range of bioactivities, suggesting this compound's utility as a valuable scaffold or intermediate in drug discovery. The core isoxazole structure is frequently investigated for its immunoregulatory properties. Research on analogous isoxazole derivatives has demonstrated their potential for immunosuppressive and anti-inflammatory activities, which may be applicable in models of autoimmune diseases and chronic inflammation . Some isoxazole-based compounds function by modulating key inflammatory pathways, such as by inhibiting enzymes like cyclooxygenase-2 (COX-2) or dihydroorotate dehydrogenase, or by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β . Furthermore, certain derivatives have shown immunostimulatory potential, indicating a broad spectrum of regulatory functions that could be explored in oncology or infectious disease research . Given the documented research applications of its structural analogs, this compound is a promising candidate for scientists developing novel small-molecule regulators of immune function and investigating mechanisms of inflammatory diseases. Handling Notes: This product is intended for research and development use only and must be handled by technically qualified individuals. It is not intended for use in foods, drugs, cosmetics, or household applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-5-yl(pyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(7-3-4-9-12-7)10-5-1-2-6-10/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRDYFCTMOHUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640496
Record name (1,2-Oxazol-5-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98239-65-7
Record name (1,2-Oxazol-5-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Pyrrolidin 1 Ylcarbonyl Isoxazole and Its Derivatives

Established Synthetic Pathways to the Isoxazole (B147169) Core

The formation of the isoxazole ring is a fundamental step, and several reliable methods have been developed for this purpose. The most prominent of these are the 1,3-dipolar cycloaddition and the condensation of hydroxylamine (B1172632) with 1,3-dielectrophilic species.

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful and widely used method for constructing isoxazole and isoxazoline rings, respectively. nih.govnih.govtandfonline.com This reaction is a type of Huisgen cycloaddition. The nitrile oxide is typically generated in situ from an aldoxime precursor through oxidation or from a hydroximoyl halide via dehydrohalogenation. tandfonline.comrsc.org

For the synthesis of a 5-substituted isoxazole, a terminal alkyne is commonly employed as the dipolarophile. The general mechanism involves the concerted addition of the nitrile oxide across the triple bond of the alkyne. rsc.org The regioselectivity of this addition is a critical factor, determining whether the 3,5- or 3,4-disubstituted isoxazole is formed. rsc.org

Key features of this method include:

Versatility: A wide range of substituted alkynes and nitrile oxides can be used, allowing for diverse functionalization of the resulting isoxazole ring. nih.gov

Mild Conditions: Many cycloadditions can be performed under mild conditions, sometimes even in aqueous or solvent-free systems. nih.gov

In Situ Generation: The reactive nitrile oxide intermediate is often generated in the presence of the dipolarophile to avoid its dimerization into a furoxan. tandfonline.com

Precursor Reagent Intermediate Dipolarophile Product Reference
AldoximeN-Chlorosuccinimide (NCS)Hydroximoyl chlorideTerminal Alkyne3,5-Disubstituted Isoxazole tandfonline.com
α-Nitroketonep-Toluenesulfonic acidNitrile oxideAlkyne/Alkene3-Acylisoxazole/isoxazoline nih.govmdpi.com
Hydroxyimidoyl chlorideTriethylamine (B128534) (TEA)Nitrile oxideTerminal Alkyne3,5-Disubstituted Isoxazole nih.gov
AldoximeSodium hypochloriteNitrile oxideAlkyne3,5-Disubstituted Isoxazole rsc.org

A classical and straightforward method for synthesizing the isoxazole core is the condensation reaction between hydroxylamine (or its hydrochloride salt) and a 1,3-dicarbonyl compound. youtube.commisuratau.edu.ly This method is particularly effective for producing 3,5-disubstituted isoxazoles. The reaction proceeds through a two-step mechanism: initial formation of an oxime intermediate at one of the carbonyl groups, followed by intramolecular cyclization via nucleophilic attack of the oxime's hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.comresearchgate.net

The versatility of this method stems from the wide availability of various 1,3-diketones, β-ketoesters, and related 1,3-dielectrophiles. The choice of the dielectrophile dictates the substitution pattern of the final isoxazole product. nih.gov For instance, reacting a 1,3-diketone with hydroxylamine typically yields a 3,5-dialkyl- or 3,5-diaryl-isoxazole.

The reaction conditions are generally mild, often involving refluxing in a solvent like ethanol, sometimes with the addition of a weak base to neutralize the hydroxylamine hydrochloride salt. misuratau.edu.lyresearchgate.net

1,3-Dielectrophile Reagent Intermediate Product Reference
1,3-DiketoneHydroxylamine HydrochlorideMonoxime/5-hydroxy isoxazoline3,5-Disubstituted Isoxazole researchgate.net
3-(Dimethylamino)-1-arylprop-2-en-1-oneHydroxylamine Hydrochloride-5-Arylisoxazole nih.gov
β-KetoesterHydroxylamine Hydrochloride-Isoxazol-5-one mdpi.com

Strategies for the Introduction of the Pyrrolidin-1-ylcarbonyl Moiety

To synthesize the target compound, the pyrrolidin-1-ylcarbonyl group must be attached to the C-5 position of the isoxazole ring. This can be achieved either by forming the amide bond with a pre-functionalized isoxazole or by constructing the isoxazole ring with the desired moiety already present on one of the precursors.

A common and highly effective strategy involves the formation of an amide bond between an isoxazole-5-carboxylic acid and pyrrolidine (B122466). This is a standard transformation in organic synthesis that can be accomplished through several methods. bohrium.com

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species. This can be done by forming an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or by using peptide coupling agents. bohrium.com

Amide Bond Formation: The activated acid derivative is then reacted with pyrrolidine. The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon, leading to the formation of the desired carboxamide. nih.gov

Common coupling agents used for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often in combination with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). nih.govnih.gov These reagents facilitate the reaction under mild conditions, offering high yields and compatibility with a wide range of functional groups.

The general sequence is: Isoxazole-5-COOH + Pyrrolidine → (Coupling Agent) → 5-(pyrrolidin-1-ylcarbonyl)isoxazole

Starting Material Coupling Reagent/Activator Amine Product Type Reference
Isoxazole-4-carboxylic acidEDCI / DMAPAniline (B41778) derivativesIsoxazole-4-carboxamide nih.gov
4-Ethynylbenzoic acidCarbonyldiimidazole (CDI)β-Alanine ethyl esterBenzamide mdpi.com
Isoxazole-Carboxylic acidEDCI / DMAPAniline derivativesIsoxazole-Carboxamide nih.gov

Direct functionalization of a pre-formed isoxazole ring at the C-5 position is another viable route to introduce the necessary carboxyl group or a precursor. The C-5 proton of isoxazoles can be acidic enough to be removed by a strong base, creating a nucleophilic center for subsequent reactions.

One approach involves the deprotonation of the C-5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with an electrophile such as carbon dioxide (CO₂). This sequence introduces a carboxylic acid group directly at the desired position, which can then be subjected to amidation as described previously.

Alternatively, a 5-halo-isoxazole can serve as a versatile intermediate. mdpi.com For example, a 5-chloroisoxazole can be converted into a 2H-azirine-2-carbonyl chloride intermediate, which can then react with various nucleophiles, including amines like pyrrolidine, to form the corresponding carboxamide. mdpi.com This method provides a pathway to the target amide from a halogenated isoxazole precursor.

Regioselective Synthesis and Stereochemical Considerations in this compound Formation

The synthesis of specifically 5-substituted isoxazoles requires careful control over the regiochemical outcome of the ring-forming reaction. For the target molecule, this compound, which is achiral, stereochemical considerations are not a primary concern unless chiral derivatives are being synthesized.

The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes can lead to two possible regioisomers: the 3,4- and 3,5-disubstituted products. rsc.org The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, as dictated by frontier molecular orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Electronic Control: In many cases, the reaction of an electron-rich alkyne with a nitrile oxide favors the formation of the 5-substituted isoxazole. The regioselectivity can often be predicted by analyzing the relative sizes of the orbital coefficients on the reacting atoms.

Catalyst Control: The regioselectivity can be dramatically influenced or even reversed by the choice of catalyst. For example, ruthenium catalysts have been shown to favor the formation of 4-substituted isoxazoles, while the uncatalyzed reaction often yields the 5-substituted isomer. rsc.orgrsc.org

A facile synthetic route has been developed for the regioselective synthesis of 3- or 5-fluoroalkyl-substituted isoxazoles, demonstrating that control of regioselectivity is crucial for creating specifically functionalized isoxazole building blocks. acs.org Similarly, the synthesis of 5-substituted isoxazole-3-phosphonates has been achieved with high regioselectivity via 1,3-dipolar cycloaddition. researchgate.net These examples underscore the importance and feasibility of directing the synthesis towards the desired 5-substituted regioisomer, which is essential for the formation of this compound.

Green Chemistry Approaches in the Synthesis of Isoxazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of isoxazole derivatives, traditional methods often involve prolonged reaction times, harsh conditions, and the use of toxic organic solvents. mdpi.com Consequently, significant research has focused on developing more environmentally friendly and efficient synthetic protocols. These green approaches include the use of alternative energy sources like ultrasound and microwave irradiation, solvent-free reaction conditions, and the application of eco-friendly catalysts and solvents. nih.govabap.co.in

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry has emerged as a powerful tool in organic synthesis, offering enhanced reaction rates, improved yields, and milder reaction conditions, which aligns with the principles of green chemistry. mdpi.compreprints.org The application of ultrasonic irradiation can significantly accelerate the formation of isoxazole rings by promoting efficient cyclization, cross-coupling, and multicomponent reactions. nih.gov This technique often reduces energy consumption and minimizes the formation of byproducts. mdpi.com

One of the key advantages of ultrasound-assisted synthesis is the significant reduction in reaction time compared to conventional methods. For instance, the synthesis of certain isoxazole derivatives containing sulfonyl groups was completed in 15-20 minutes with yields of 90-93% under ultrasonic conditions, whereas the reaction did not proceed at all under silent conditions. mdpi.com Similarly, a one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides in water was completed in 20-28 minutes under ultrasound, a significant improvement over traditional heating methods. nih.gov The use of water as a solvent in these reactions further enhances their green credentials. mdpi.compreprints.org

Research has demonstrated substantial improvements in yield and efficiency with sonochemistry. In one study, ultrasound irradiation increased the yield of 4,5-dihydroisoxazoles from 37-47% (with magnetic stirring) to 75-86%. preprints.org Another report highlighted that an ultrasound-assisted method improved the synthesis efficiency by approximately 35 percentage points compared to conventional approaches. mdpi.com

Derivative TypeMethodReaction TimeYield (%)Key Green FeaturesReference
Substituted Isoxazoles with Sulfonyl GroupsUltrasound15–20 min90–93%Reduced reaction time, high yield mdpi.com
3,5-Disubstituted Isoxazole-SulfonamidesUltrasound (One-pot, four-component)20–28 min70–95%Water as solvent, metal-free catalyst nih.gov
4,5-DihydroisoxazolesUltrasoundNot specified75–86%~41.5% increase in yield vs. stirring preprints.org
Isoxazole-5(4H)-one AnaloguesUltrasound (Multicomponent)<10 min>94%Short reaction time, greener solvents, recyclable catalyst nih.gov
3-methyl-4-aromatic methylene (B1212753) isoxazole-5(4H)-ketoneUltrasound30 min84-94%85% reduction in time vs. stirring, water as solvent, reusable catalyst (Vitamin B1) mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation is another energy-efficient technique that has gained prominence in the green synthesis of organic compounds, including isoxazole derivatives. abap.co.in This method offers several advantages over conventional heating, such as rapid and uniform heating, which leads to a dramatic reduction in reaction times, increased product yields, and often cleaner reactions with fewer byproducts. abap.co.innveo.org

The synthesis of novel isoxazole derivatives from chalcones has been successfully achieved using microwave irradiation, which enhances the rate of reaction and leads to high selectivity and better yields. abap.co.in For example, the reaction of various chalcones with hydroxylamine hydrochloride in ethanolic sodium hydroxide (B78521) solution was completed in just 10-15 minutes under microwave irradiation at 210 W. abap.co.in This rapid, solvent-free approach on a solid support like basic alumina has been shown to produce isoxazoles in excellent yields (90-96%) within 2-3 minutes, a stark contrast to the 5-18 hours required for classical procedures that also necessitate external bases and solvents. tandfonline.com

Microwave-assisted protocols have been developed for various isoxazole structures. A metal-free, 1,3-dipolar cycloaddition reaction under microwave assistance was developed to prepare thirty different phenylisoxazole derivatives with yields ranging from 30% to 93%. semanticscholar.org Furthermore, an efficient, catalyst-free synthesis of 3-substituted bis-isoxazole ethers was achieved under microwave radiation, with yields between 31% and 92%. nih.gov This method is noted for its simple operation, high regional selectivity, and environmentally friendly nature. nih.gov

Derivative TypeReaction TimeYield (%)Key Green FeaturesReference
Isoxazoles from Chalcones10–15 minNot specifiedRapid reaction, reduced byproducts abap.co.in
Aromatic Isoxazoles2–3 min90–96%Solvent-free, solid support (basic alumina), no external base tandfonline.com
PhenylisoxazolesNot specified30–93%Metal-free cycloaddition semanticscholar.org
3-Substituted Bis-isoxazole EthersNot specified31–92%Catalyst-free, high regioselectivity nih.gov

Solvent-Free and Catalyst-Free Approaches

Eliminating volatile and toxic organic solvents is a cornerstone of green chemistry. Solvent-free synthesis, often facilitated by techniques like ball-milling (mechanochemistry) or the use of solid supports, has gained attention for preparing isoxazole derivatives. nih.govtandfonline.com These methods can enhance reaction rates, simplify work-up procedures, and offer high product yields. nih.gov

A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling conditions. nih.govrsc.org This mechanochemical 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides proceeds in moderate to excellent yields and is reproducible on a gram scale without increasing milling time. nih.gov The process can be conducted with a recyclable Cu/Al2O3 nanocomposite catalyst or, in some cases, without any catalyst. nih.govrsc.org

Other green protocols have focused on using benign and renewable catalysts. For instance, the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones was achieved using an agro-waste-based catalyst, Water Extract of Orange Fruit Peel Ash (WEOFPA), in glycerol. nih.gov This method is eco-friendly, efficient, avoids hazardous solvents, and provides isoxazole derivatives in high yields (86–92%). nih.gov Additionally, catalyst-free syntheses in aqueous media have been reported. The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water provides 5-arylisoxazole derivatives with high yields, mild conditions, and an easy work-up, representing a highly environmentally benign procedure. mdpi.com

Advanced Spectroscopic Characterization Techniques for 5 Pyrrolidin 1 Ylcarbonyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C, HMBC)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 5-(pyrrolidin-1-ylcarbonyl)isoxazole, ¹H NMR would identify all unique proton environments. The spectrum would be expected to show distinct signals for the two protons on the isoxazole (B147169) ring and the eight protons of the pyrrolidine (B122466) ring. The chemical shifts (δ) of the isoxazole protons would confirm the ring's electronic nature, while the signals for the pyrrolidine protons would likely appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton. The spectrum would show nine distinct signals, corresponding to the three carbons of the isoxazole ring, the carbonyl carbon, and the four unique carbons of the two pairs of methylene (B1212753) groups in the pyrrolidine ring. The chemical shift of the carbonyl carbon would be particularly diagnostic, appearing significantly downfield.

To establish the precise connectivity between these protons and carbons, two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are essential. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the isoxazole protons and the carbonyl carbon, unequivocally confirming that the pyrrolidinylcarbonyl group is attached at the C5 position of the isoxazole ring.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Isoxazole H-3 ~8.5 - C4, C5, C=O
Isoxazole H-4 ~7.0 - C3, C5
Pyrrolidine CH₂ (α to N) ~3.6 ~47 C=O, β-CH₂
Pyrrolidine CH₂ (β to N) ~1.9 ~25 α-CH₂, α-CH₂
Isoxazole C3 - ~158 H4
Isoxazole C4 - ~110 H3
Isoxazole C5 - ~165 H3, H4
Carbonyl C=O - ~160 H3, α-CH₂
Pyrrolidine C (α to N) - ~47 H-α, H-β
Pyrrolidine C (β to N) - ~25 H-α, H-β

Note: These are predicted values based on typical ranges for these functional groups and should be confirmed by experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₉H₁₀N₂O₂, the calculated molecular weight is approximately 182.19 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the high-resolution mass spectrum (HRMS) would be expected to show a prominent molecular ion peak ([M+H]⁺) at an m/z value corresponding to the exact mass of the protonated molecule. This provides unambiguous confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern offers clues to the molecule's structure. A plausible fragmentation pathway for this compound would involve the cleavage of the amide bond, a common fragmentation route. This would likely result in the loss of the pyrrolidine ring (neutral loss of 71 Da) or the formation of a pyrrolidinylcarbonyl cation (m/z 98).

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Interpretation
[M+H]⁺ C₉H₁₁N₂O₂⁺ 183.08 Molecular Ion
[M-C₄H₈N]⁺ C₅H₃N₂O₂⁺ 123.02 Loss of neutral pyrrolidine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic wavenumber.

The IR spectrum of this compound would display several key absorption bands confirming its structure. A strong, sharp absorption band characteristic of the amide carbonyl (C=O) stretching vibration would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the isoxazole ring and the aliphatic pyrrolidine ring, as well as C=N and C-O stretching vibrations characteristic of the isoxazole heterocycle.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide C=O Stretch 1650 - 1680 (strong)
Aromatic C-H Stretch 3050 - 3150 (medium)
Aliphatic C-H Stretch 2850 - 2960 (medium)
Isoxazole C=N Stretch 1500 - 1600 (medium)

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

A successful crystallographic analysis of this compound would provide definitive proof of its structure. It would confirm the planarity of the isoxazole ring and reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). Furthermore, it would detail the spatial orientation of the pyrrolidinylcarbonyl group relative to the isoxazole ring. Analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state structure. Currently, the single-crystal X-ray structure for this specific compound is not available in open-access databases.

Theoretical and Computational Investigations of 5 Pyrrolidin 1 Ylcarbonyl Isoxazole

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations provide detailed information about electron distribution, molecular geometry, and chemical reactivity. For isoxazole (B147169) derivatives, DFT methods are routinely used to optimize molecular structures and compute electronic parameters. nih.gov

DFT studies typically employ functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These calculations can determine key structural features, including bond lengths and angles, and reveal the molecule's three-dimensional conformation.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These parameters are invaluable for predicting how a molecule like 5-(pyrrolidin-1-ylcarbonyl)isoxazole might interact with biological systems and for understanding the influence of its specific substituents on the isoxazole core's reactivity. nih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors for a Hypothetical Isoxazole Derivative This table is illustrative and based on typical values found in DFT studies of isoxazole derivatives.

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.5 to -7.5
LUMO EnergyELUMO--1.5 to -2.5
Energy GapΔEELUMO - EHOMO4.5 to 5.5
Chemical Hardnessη(ELUMO - EHOMO) / 22.25 to 2.75
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.0 to -5.0
Electrophilicity Indexωμ² / (2η)3.0 to 4.0

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In drug discovery, it is essential for predicting the binding mode and affinity of a small molecule ligand, such as an isoxazole derivative, within the active site of a target protein. acs.org

The process involves preparing the 3D structures of both the ligand and the protein target, which is often obtained from crystallographic data from the Protein Data Bank (PDB). acs.org The ligand's structure is optimized to find its lowest energy conformation. acs.org Docking algorithms then sample a large number of possible orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding free energy. acs.org

For isoxazole-carboxamide derivatives, docking studies have been instrumental in identifying potential biological targets and explaining observed activities. For instance, isoxazole-carboxamides have been docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2) to investigate their anti-inflammatory potential. nih.govnih.gov These studies reveal critical interactions, such as hydrogen bonds between the amide group and key amino acid residues (e.g., Arginine, Tyrosine) and hydrophobic interactions involving the isoxazole and phenyl rings. nih.gov The docking score, typically expressed in kcal/mol, provides a quantitative estimate of binding affinity, helping to rank compounds and prioritize them for synthesis and experimental testing. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the stability of a docked complex and understanding the conformational changes that may occur upon ligand binding. nih.govmdpi.com

An MD simulation begins with the docked complex from the previous step, which is then placed in a simulated physiological environment (e.g., a water box with ions). The system's trajectory is calculated by solving Newton's equations of motion for every atom over a set period, typically nanoseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand over the course of the simulation. A stable, plateauing RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Interaction Analysis: MD simulations allow for detailed analysis of the persistence of hydrogen bonds and other interactions throughout the simulation, confirming the key residues identified in docking studies. mdpi.com

For isoxazole derivatives, MD simulations have been used to confirm the stability of their complexes with targets like the farnesoid X receptor (FXR) and various microbial enzymes, providing confidence in the docking predictions and a deeper understanding of the binding mechanism. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoxazole compounds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.com

In a 3D-QSAR study, a set of molecules with known activities (the training set) are structurally aligned. Then, steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated around each molecule. mdpi.com Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates variations in these fields with changes in biological activity.

The predictive power of a QSAR model is evaluated using statistical parameters:

q² (cross-validated correlation coefficient): Measures the internal predictive ability of the model.

r² (non-cross-validated correlation coefficient): Indicates the goodness of fit of the model to the training data.

r²_pred (external validation coefficient): Assesses the model's ability to predict the activity of an external set of compounds (the test set). mdpi.com

Successful QSAR models for isoxazole derivatives have been developed to identify the structural requirements for farnesoid X receptor (FXR) agonists and to predict anti-inflammatory activity. mdpi.comnih.govresearchgate.net The models generate contour maps that visualize regions where certain properties (e.g., bulkiness, negative charge) are predicted to increase or decrease activity, providing a clear roadmap for designing more potent compounds. mdpi.com

Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Isoxazole Derivatives This table is based on data from a study on FXR agonists and is for illustrative purposes. mdpi.com

Modelr²_predField Contributions
CoMFA 0.6640.9600.872Steric (55%), Electrostatic (45%)
CoMSIA 0.7060.9690.866Hydrophobic (25%), H-Bond Donor (30%), Electrostatic (20%), Steric (15%), H-Bond Acceptor (10%)

Application of Artificial Intelligence and Machine Learning in Novel Compound Design and Prediction for Isoxazole Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets and the generation of novel molecular structures. nih.gov These advanced computational techniques are increasingly being applied to the design and optimization of compounds based on privileged scaffolds like isoxazole. nih.gov

ML models, such as random forests, support vector machines (SVMs), and deep neural networks, can be trained on large databases of compounds to predict a wide range of properties, including biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. nih.gov For high-throughput virtual screening, ML models can learn from experimental data to prioritize compounds far more efficiently than traditional docking methods alone. nih.gov

Furthermore, generative AI models are being used for de novo drug design. These models can learn the underlying patterns of known active molecules and then generate entirely new structures that are predicted to have high activity and desirable drug-like properties. researchgate.net This approach can be used to explore new chemical space around the isoxazole scaffold, suggesting novel substitutions and even modifications to the core ring system itself to improve potency and selectivity. By integrating AI and ML, researchers can accelerate the design-make-test-analyze cycle, leading to the faster discovery of promising new therapeutic candidates. astrazeneca.com

Reaction Mechanisms and Chemical Transformations of 5 Pyrrolidin 1 Ylcarbonyl Isoxazole

Mechanistic Studies of Isoxazole (B147169) Ring Formation

The synthesis of the 5-(pyrrolidin-1-ylcarbonyl)isoxazole core, like other 5-substituted isoxazoles, can be achieved through several established mechanistic pathways. The most prominent method is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, involving a nitrile oxide and an alkyne.

In a plausible synthetic route to this compound, the isoxazole ring is formed first, followed by the introduction of the amide substituent. This can be conceptualized in two primary ways:

Cycloaddition followed by Amidation: The reaction begins with the cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with a suitably protected propargyl alcohol or its equivalent. This forms a 5-(hydroxymethyl)isoxazole intermediate. Subsequent oxidation of the alcohol to a carboxylic acid, followed by standard amide coupling with pyrrolidine (B122466) (using coupling agents like HBTU or HATU), yields the final product.

Cycloaddition with a Functionalized Alkyne: A more direct approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne already bearing the pyrrolidin-1-ylcarbonyl moiety, such as N,N-pyrrolidinyl propiolamide. The regioselectivity of this reaction is crucial for ensuring the formation of the desired 5-substituted isomer.

Another significant mechanism for isoxazole ring formation is through the cyclization of β-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). For the synthesis of this specific compound, the starting material would be a derivative of a 1,3-dicarbonyl compound where one carbonyl group is part of the pyrrolidinyl amide. Reaction with hydroxylamine leads to the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the isoxazole ring. mdpi.com

A further method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.orgorganic-chemistry.org This pathway proceeds by reacting an ynone with methoxylamine hydrochloride to form an oxime, which is then treated with an electrophile like iodine monochloride (ICl) to induce cyclization and form a 4-haloisoxazole, which can be further modified. nih.govorganic-chemistry.org

Formation Pathway Key Intermediates Description
[3+2] CycloadditionNitrile Oxide, AlkyneA dipolarophile (alkyne) reacts with a 1,3-dipole (nitrile oxide) to form the five-membered isoxazole ring. nih.gov
Condensation/Cyclizationβ-keto amide, HydroxylamineA β-keto amide reacts with hydroxylamine to form an oxime, which undergoes intramolecular cyclization to yield the isoxazole. mdpi.com
Electrophilic Cyclization2-alkyn-1-one O-methyl oximeAn oxime derived from an ynone undergoes cyclization in the presence of an electrophile (e.g., ICl, Br₂) to form the isoxazole ring. nih.govacs.org

Reactions Involving the Pyrrolidin-1-ylcarbonyl Substituent

The pyrrolidin-1-ylcarbonyl group is a tertiary amide, and its reactivity is characteristic of this functional group. These reactions typically occur without affecting the stability of the isoxazole ring under controlled conditions.

Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. This process yields isoxazole-5-carboxylic acid and pyrrolidinium (B1226570) salts.

Base-catalyzed hydrolysis: The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally slower for tertiary amides due to steric hindrance and the lack of an N-H proton to facilitate deprotonation. The products are the corresponding carboxylate salt and pyrrolidine.

Reduction of the Amide: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the this compound into 5-(pyrrolidin-1-ylmethyl)isoxazole, effectively transforming the amide into an amine functionality.

Reaction Type Reagents Product(s)
Acid HydrolysisH₃O⁺, heatIsoxazole-5-carboxylic acid, Pyrrolidinium salt
Base HydrolysisNaOH or KOH, heatIsoxazole-5-carboxylate salt, Pyrrolidine
ReductionLiAlH₄, then H₂O5-(pyrrolidin-1-ylmethyl)isoxazole

Isoxazole Ring Cleavage Reactions and Transformations to Other Heterocycles

A hallmark of isoxazole chemistry is the susceptibility of the N-O bond to cleavage under reductive conditions. This property allows isoxazoles to serve as synthetic precursors to various acyclic and heterocyclic compounds. hyphadiscovery.com

Reductive Ring Cleavage: The most common transformation is the reductive cleavage of the N-O bond, which can be achieved through several methods:

Catalytic Hydrogenation: Using catalysts such as Raney nickel (Ra-Ni) or palladium on carbon (Pd/C), the isoxazole ring is opened to yield a β-enaminone. For this compound, this reaction would produce (Z)-3-amino-1-oxo-1-(pyrrolidin-1-yl)alk-2-ene derivatives.

Metal-Mediated Reduction: Reagents like samarium diiodide (SmI₂), or low-valent titanium reagents can also effect this transformation chemoselectively. researchgate.net Similarly, metal carbonyls such as hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅] in the presence of water induce reductive cleavage to give β-amino enones. rsc.org The proposed mechanism involves the formation of an N-complexed isoxazole intermediate, followed by cleavage to a complexed (β-oxo vinyl)nitrene, which is then reduced. rsc.org A copper/diamine catalytic system has also been identified for this purpose. acs.org

Transformation to Other Heterocycles: The isoxazole ring can be used as a scaffold to build other heterocyclic systems. One notable example is the transformation of isoxazoles into pyridines. This can be achieved through an inverse-electron-demand hetero-Diels-Alder reaction. Treatment of an isoxazole with an enamine in the presence of a Lewis acid like TiCl₄ initiates a [4+2] cycloaddition. The resulting bicyclic intermediate is unstable and undergoes ring-opening and subsequent elimination and reduction to form a substituted pyridine.

Transformation Conditions Product Type Mechanism
Reductive CleavageH₂/Raney Ni or Pd/C; Mo(CO)₆/H₂Oβ-EnaminoneCleavage of the N-O bond followed by tautomerization. rsc.org
Transformation to PyridineEnamine, TiCl₄Substituted PyridineInverse-electron-demand hetero-Diels-Alder reaction.

Transformations of Isoxazole Derivatives without Ring Cleavage

While the isoxazole ring is prone to cleavage, it can also undergo reactions typical of aromatic systems, provided the conditions are not reductive.

Electrophilic Aromatic Substitution: The isoxazole ring is electron-deficient, making electrophilic substitution challenging but not impossible. The most probable site for electrophilic attack on a 5-substituted isoxazole is the C-4 position. Reactions such as halogenation (e.g., with Br₂ or ICl) can introduce a substituent at this position. acs.orgorganic-chemistry.org The resulting 4-halo-5-(pyrrolidin-1-ylcarbonyl)isoxazole can then serve as a substrate for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the introduction of various aryl, alkynyl, or vinyl groups at the C-4 position. nih.gov

Reaction Type Reagents/Conditions Product
HalogenationICl, Br₂, or I₂4-Halo-5-(pyrrolidin-1-ylcarbonyl)isoxazole
Pd-catalyzed Cross-CouplingArylboronic acid, Pd catalyst (for Suzuki reaction)4-Aryl-5-(pyrrolidin-1-ylcarbonyl)isoxazole

Structure Activity Relationship Sar Studies of 5 Pyrrolidin 1 Ylcarbonyl Isoxazole and Analogues

Influence of Substituents on the Isoxazole (B147169) Ring System on Biological Activity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. Variations at the C-3, C-4, and C-5 positions can significantly alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity to target proteins. nih.gov

Modifications at the C-3 position of the isoxazole ring have been shown to be a key determinant of biological activity in various classes of isoxazole-containing compounds. For instance, in a series of isoxazole derivatives synthesized as potential anticancer agents, the nature of the substituent at the C-3 position was found to be crucial for their cytotoxic effects. nih.gov Studies on different isoxazole-carboxamides have demonstrated that the presence of specific aryl groups at this position can significantly influence their potency. For example, compounds with a 2-chlorophenyl group at C-3 exhibited notable activity against certain cancer cell lines. nih.gov

In the context of antimicrobial agents, research has indicated that the introduction of nitro and chlorine groups at the C-3 phenyl ring of isoxazole derivatives enhances their antibacterial activity. ijpca.org This suggests that electron-withdrawing groups at this position can be beneficial for certain biological targets. The versatility of the C-3 position allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties to achieve desired biological effects. nih.gov

Table 1: Impact of C-3 Substituents on Biological Activity of Isoxazole Analogues

Compound ID C-3 Substituent Biological Activity Reference
Analogue A 2-Chlorophenyl Anticancer nih.gov
Analogue B Phenyl with Nitro group Antibacterial ijpca.org

This table is interactive and can be sorted by column.

The C-4 position of the isoxazole ring offers another avenue for structural modification to modulate biological activity. While sometimes left unsubstituted, the introduction of various groups at this position can influence the molecule's conformation and interaction with its target. In some cases, the C-4 position is utilized to attach linkers that can extend the molecule to reach secondary binding pockets within a target protein.

Studies on 4-substituted isoxazoles have revealed that the electronic nature of the substituent at this position can significantly affect the properties of the isoxazole ring. For instance, the presence of π-electron-withdrawing substituents at the C-4 position can enhance the polarity of the C4–C5 bond, making the molecule structurally similar to a Michael acceptor. researchgate.net This modification can influence the compound's reactivity and its susceptibility to certain enzymatic reactions. researchgate.net In the development of isoxazole-4-carboxamide derivatives as AMPA receptor modulators, the spatial arrangement between the phenyl group (attached through the carboxamide linker) and the isoxazole ring, influenced by the C-4 environment, was found to be critical for effective binding. nih.gov

The carbonyl group of the amide can act as a hydrogen bond acceptor, while the nitrogen atom of the pyrrolidine (B122466) can also participate in hydrogen bonding interactions. The pyrrolidine moiety itself can engage in van der Waals interactions with hydrophobic pockets of the target protein. In a study on isoxazole-based CK1 inhibitors, chiral pyrrolidine scaffolds were attached to the core structure to promote selective binding interactions within the ATP binding pocket of the kinase. mdpi.com This highlights the importance of the stereochemistry and conformational flexibility of the pyrrolidine ring in achieving potent and selective inhibition. The choice of the pyrrolidine ring over other cyclic or acyclic amines can significantly impact the compound's solubility, metabolic stability, and cell permeability.

Table 2: Contribution of the 5-(pyrrolidin-1-ylcarbonyl) Moiety to Target Interaction

Structural Feature Potential Interaction Significance
Carbonyl Oxygen Hydrogen Bond Acceptor Anchoring the ligand in the binding site
Pyrrolidine Nitrogen Hydrogen Bond Acceptor/Basicity Modulating physicochemical properties

This table is interactive and can be sorted by column.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of 5-(pyrrolidin-1-ylcarbonyl)isoxazole and its analogues is a key determinant of their biological activity. The relative orientation of the isoxazole ring, the pyrrolidinylcarbonyl substituent, and any other substituents on the ring system dictates how the molecule fits into the binding site of its biological target. The non-planar nature of the pyrrolidine ring allows it to adopt various puckered conformations, a phenomenon known as "pseudorotation". nih.gov The specific conformation adopted can be influenced by the substituents on the pyrrolidine ring and their interactions with the local environment. nih.gov

In the context of kinase inhibitors, X-ray crystallography has confirmed the binding modes of 3,4-diaryl-isoxazole inhibitors, revealing how the isoxazole core and its substituents orient themselves within the active site. nih.gov For isoxazole-based CK1 inhibitors modified with chiral pyrrolidine scaffolds, the introduction of these chiral moieties was intended to promote specific interactions within the ribose pocket of the ATP binding site. mdpi.com Molecular docking studies of isoxazole-carboxamide derivatives have been used to predict the binding interactions with target enzymes like cyclooxygenase (COX), highlighting how the conformation of the molecule allows for optimal engagement with the active site residues. nih.gov

Rational Design and Optimization Strategies Based on SAR Insights

The insights gained from SAR studies are instrumental in the rational design and optimization of novel this compound analogues with improved therapeutic potential. By understanding which structural features are critical for activity, medicinal chemists can make targeted modifications to enhance potency, selectivity, and drug-like properties.

One common strategy is the bioisosteric replacement of certain functional groups to improve pharmacokinetic profiles without compromising biological activity. For example, different cyclic amines can be explored in place of the pyrrolidine moiety to fine-tune the compound's properties. Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for rational design. Docking studies can predict how a designed molecule will bind to its target, allowing for the optimization of interactions. nih.gov

In the development of isoxazole-based JNK inhibitors, a systematic exploration of substituents at the C-4 and C-5 positions of the isoxazole ring allowed for the identification of groups that were crucial for potency and selectivity. nih.gov Similarly, for isoxazole-carboxamide derivatives targeting cancer, the synthesis of a series of compounds with different aniline (B41778) derivatives coupled to the isoxazole-carboxylic acid core enabled the elucidation of key SAR trends, leading to the identification of more potent compounds. nih.govresearchgate.net These iterative cycles of design, synthesis, and biological evaluation, guided by SAR, are essential for the successful development of new drug candidates.

In Vitro Biological Target Identification and Mechanistic Research for 5 Pyrrolidin 1 Ylcarbonyl Isoxazole

Modulation of Nuclear Receptors: Focus on Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)

The inhibition of the nuclear receptor RORγt is a significant strategy in the therapeutic approach to autoimmune diseases. RORγt plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are key producers of the pro-inflammatory cytokine IL-17. An allosteric binding site within the ligand-binding domain of RORγt presents an opportunity for the development of highly selective modulators.

Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. Structure-activity relationship (SAR) studies on this chemotype have led to the discovery of potent hit compounds. For instance, initial research identified a compound, referred to as FM26, which demonstrates sub-micromolar potency as a RORγt inverse agonist and significantly inhibits the cellular expression of IL-17a. Further optimization of the trisubstituted isoxazole (B147169) core has focused on modifying substituents at various positions to enhance potency and selectivity. Key pharmacophore features include a 2,6-disubstituted phenyl ring at the C-3 position and a C-4 benzoic acid moiety. These isoxazole derivatives offer a distinct chemical scaffold compared to earlier indazole-based modulators, providing new avenues for developing selective, drug-like allosteric inhibitors for RORγt.

Table 1: Activity of Trisubstituted Isoxazole Derivatives on RORγt
CompoundDescriptionPotency/ActivitySelectivity Profile
FM26 (Exemplar Compound)Trisubstituted isoxazole allosteric RORγt inverse agonistSub-micromolar potency; significant inhibition of cellular IL-17a expressionHigher selectivity for RORγt over PPARγ compared to some earlier modulators

Interaction with Ionotropic Glutamate Receptors (AMPA Receptors) and Allosteric Modulation

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in pathological conditions such as chronic pain and excitotoxicity. Isoxazole-4-carboxamide derivatives have emerged as potent negative allosteric modulators of AMPA receptors.

These compounds bind to a regulatory site distinct from the glutamate-binding domain, altering the receptor's kinetics. Electrophysiological studies using the whole-cell patch clamp technique on HEK293t cells expressing AMPA receptor subunits have demonstrated that these derivatives can significantly inhibit receptor activity. For example, certain isoxazole-4-carboxamide derivatives, designated CIC-1 and CIC-2, produced an 8-fold and 7.8-fold reduction in AMPA receptor-mediated currents, respectively. This inhibitory action affects both homomeric and heteromeric receptor subtypes and profoundly alters biophysical properties like deactivation and desensitization rates. The ability of these isoxazole derivatives to selectively modulate AMPA receptor kinetics highlights their potential for counteracting pathological hyperexcitability while preserving normal synaptic function.

Table 2: Inhibitory Effects of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors
Compound DesignationEffect on AMPA Receptor CurrentMechanism
CIC-1~8-fold inhibitionNegative Allosteric Modulator
CIC-2~7.8-fold inhibitionNegative Allosteric Modulator

Targeting of Key Enzymes: DNA Topoisomerase and Cholinesterase

Isoxazole derivatives have been investigated for their ability to inhibit key enzymes involved in cellular processes and neurotransmission.

DNA Topoisomerase: DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription, making them established targets for cancer chemotherapy. Certain isoxazole-based compounds have been identified as inhibitors of these enzymes. For instance, a novel series of isoxazole derivatives was evaluated for antitumor activity, with one promising compound, designated 25a, showing inhibitory activity against topoisomerase IIβ. The mechanism involves stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cell death. This demonstrates the potential of the isoxazole scaffold in the design of new topoisomerase inhibitors.

Cholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Its inhibition is a primary treatment strategy for Alzheimer's disease. Several studies have described isoxazole derivatives as effective AChE inhibitors. In one study, a series of nine isoxazole derivatives were tested in vitro, with the most potent compound exhibiting a 50% inhibitory concentration (IC₅₀) of 134.87 μM. Molecular docking studies suggest these compounds interact with the active site of AChE. Further research on tetrahydroquinoline-isoxazole hybrids identified compounds with even higher inhibitory activity, with IC₅₀ values as low as 8.32 ± 0.32 μM.

Table 3: Cholinesterase Inhibitory Activity of Isoxazole Derivatives
Compound SeriesTarget EnzymeReported IC₅₀ Values
3,5-disubstituted isoxazolesAcetylcholinesterase (AChE)134.87 μM (most potent in series)
Tetrahydroquinoline-isoxazole hybridsAcetylcholinesterase (AChE)8.32 ± 0.32 μM (most potent in series)

Modulating Protein-Protein Interactions (e.g., GATA4 and NKX2-5)

The interaction between transcription factors is a critical component of gene regulation. The cardiac transcription factors GATA4 and NKX2-5 physically interact to synergistically activate genes involved in heart development and pathological responses like cardiomyocyte hypertrophy. Modulating this protein-protein interaction (PPI) represents a novel therapeutic strategy for cardiac diseases.

A phenylisoxazole carboxamide compound was identified as a hit inhibitor of the GATA4-NKX2-5 transcriptional synergy. Extensive SAR studies, involving the synthesis and characterization of over 220 derivatives, were conducted to explore the chemical space around this hit. This research led to the identification of N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide as a potent lead compound. Affinity chromatography and cellular thermal shift assays (CETSA) have provided evidence of a direct physical interaction between this class of inhibitors and the GATA4 protein. These small molecules were shown to reduce the hypertrophic response in cardiomyocytes in vitro, demonstrating the therapeutic potential of targeting this specific PPI with isoxazole-based compounds.

Table 4: Activity of Phenylisoxazole Carboxamide Derivatives on GATA4-NKX2-5 Interaction
CompoundMechanism of ActionIn Vitro Effect
N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamideInhibitor of GATA4-NKX2-5 transcriptional synergy; binds directly to GATA4Reduces cardiomyocyte hypertrophic response

Investigation of Ion Transporters: Sodium Potassium Chloride Cotransporter 1 (NKCC1)

The Sodium Potassium Chloride Cotransporter 1 (NKCC1) is a membrane protein that facilitates the movement of sodium, potassium, and chloride ions across the cell membrane. It is involved in various physiological processes, including cell volume regulation and maintaining intracellular chloride concentrations. While inhibitors of NKCC1, such as the diuretic bumetanide, are well-known, the investigation of isoxazole-based compounds as modulators of this specific ion transporter is not well-documented in publicly available scientific literature. Current research on the biological targets of isoxazole derivatives has focused on receptors, enzymes, and protein-protein interactions, as detailed in the preceding sections. The potential for compounds like 5-(pyrrolidin-1-ylcarbonyl)isoxazole to interact with and modulate NKCC1 remains an unexplored area of research that may warrant future investigation.

Multi-Targeted Approaches in Isoxazole-Based Research

The diverse range of biological activities demonstrated by isoxazole-containing molecules makes this scaffold highly attractive for the development of multi-targeted agents. The concept of molecular hybridization, which combines different bioactive pharmacophores into a single molecule, is a powerful strategy in modern drug discovery aimed at addressing complex diseases with multifactorial pathologies.

The isoxazole ring has been successfully incorporated into hybrid compounds designed to interact with multiple biological pathways simultaneously. For example, research has explored isoxazole derivatives that exhibit both anti-inflammatory and anticancer properties, or that target multiple pathways within the central nervous system. One study on a specific isoxazole derivative (compound 25a) found that it not only inhibited the epidermal growth factor receptor (EGFR-TK) but also showed promising inhibitory activity against VEGFR-2, CK2α, and topoisomerase IIβ, showcasing a multi-kinase and enzyme inhibitory profile. The chemical versatility of the isoxazole nucleus allows for structural modifications that can fine-tune its activity across various targets, underscoring its continued importance in the development of novel, multi-functional therapeutic agents.

Advanced Methodologies in the Discovery and Development of Isoxazole Containing Compounds

High-Throughput Screening and Lead Identification for Isoxazole (B147169) Scaffolds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for activity against a specific biological target. rjppd.orgdrugtargetreview.com This automated process allows for the testing of hundreds of thousands to millions of compounds in a short period, identifying "hits" that can be further developed into lead compounds. drugtargetreview.comresearchgate.net

In the context of isoxazole scaffolds, HTS campaigns are instrumental in identifying novel starting points for medicinal chemistry programs. nih.gov For instance, a library containing thousands of diverse isoxazole derivatives, including those with a 5-(pyrrolidin-1-ylcarbonyl)isoxazole core, could be screened against a target enzyme or receptor. drugtargetreview.com The process involves miniaturized assays in microtiter plates, where the interaction between the compound and the target is measured, often through fluorescence, luminescence, or absorbance. researchgate.net

A typical HTS workflow for isoxazole scaffolds would involve:

Assay Development: Creating a robust and sensitive biological assay suitable for automation.

Library Screening: Testing a large collection of compounds, which may include a focused library of isoxazole derivatives.

Hit Identification: Identifying compounds that exhibit a desired level of activity in the primary screen. It is common for less than 0.1% of the initial compounds to be identified as hits. drugtargetreview.com

Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.

Through this process, novel chemical scaffolds with promising activity can be efficiently identified, providing a foundation for subsequent lead optimization. nih.gov For example, HTS has been successfully used to screen nearly 300,000 compounds to identify leads with activity against multiple life stages of Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov This demonstrates the power of HTS to find starting points for challenging diseases, a strategy readily applicable to isoxazole-based libraries.

Fragment-Based Drug Design (FBDD) in Isoxazole Research

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional HTS for identifying lead compounds. openaccessjournals.comnih.gov This approach uses libraries of small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to probe the binding sites of a biological target. frontiersin.org These fragments, despite their weak binding affinity, often form high-quality interactions with the target and serve as efficient starting points for building more potent, drug-like molecules. openaccessjournals.comfrontiersin.org

The this compound structure is well-suited for an FBDD approach. It can be conceptually deconstructed into its constituent fragments: the isoxazole ring and the pyrrolidine (B122466) moiety. These individual fragments can be included in a screening library to identify initial binding interactions. Once a fragment is identified as a "hit," it can be optimized into a more potent lead compound through several strategies:

Fragment Growing: Adding functional groups to the initial fragment to form new interactions with the target protein. openaccessjournals.com

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

FBDD offers several advantages, including a more efficient exploration of chemical space and a higher success rate in generating leads with favorable physicochemical properties. openaccessjournals.com The use of biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial in FBDD to characterize the binding mode of the fragments, providing a rational basis for their optimization. openaccessjournals.com

Virtual Screening and Computational Approaches for Novel Isoxazole Derivatives

Virtual screening and computational methods are indispensable tools in modern drug discovery, allowing for the rapid and cost-effective identification of promising drug candidates from large virtual libraries. researchgate.net These in silico techniques are particularly valuable for exploring the potential of isoxazole derivatives by predicting their binding affinity and interaction modes with specific biological targets. acs.org

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. acs.org This method was employed in a study to identify novel isoxazole-based inhibitors of Heat shock protein 90 (Hsp90), a target for cancer therapy. researchgate.netsciety.org By screening the ZINC database, researchers identified several isoxazole derivatives with high binding affinities to Hsp90. sciety.org The docking simulations revealed that these compounds formed crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding site. researchgate.netsciety.org

For example, a virtual screening campaign against Hsp90 identified isoxazole-based molecules with better binding energies than the known inhibitor Luminespib. sciety.org The table below shows a sample of the type of data generated in such studies, comparing the binding energies of identified hits to a reference compound.

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Luminespib (Reference) -7.95Gly97, Asn51, Lys58
ZINC Compound 1 -8.42Gly97, Asn51, Lys58
ZINC Compound 2 -8.25Gly97, Asn51, Lys58
ZINC Compound 3 -8.10Gly97, Asn51, Lys58
Data is representative of findings from virtual screening studies. sciety.org

Similarly, molecular docking studies on isoxazole derivatives as potential inhibitors of carbonic anhydrase revealed their binding mechanisms and supported in vitro enzyme inhibition results. nih.gov These computational approaches allow for the prioritization of compounds for synthesis and biological testing, significantly streamlining the drug discovery process for novel isoxazole derivatives.

Chemoinformatics and Database Mining for Isoxazole Chemical Space Exploration

Chemoinformatics combines information technology and chemistry to transform data into knowledge, aiding in faster and better decision-making in drug discovery. whiterose.ac.uk It involves the analysis of chemical databases and the exploration of "chemical space"—the vast universe of all possible molecules. nih.gov

Database mining is a crucial aspect of chemoinformatics, where large chemical databases like ZINC, PubChem, and ChemDiv are computationally searched to identify novel compounds with desired properties. nih.govresearchgate.net For isoxazole research, these databases can be mined to find derivatives of this compound or compounds with similar structural features. This allows researchers to identify commercially available compounds for immediate testing or to generate ideas for new synthetic targets. For instance, screening the ZINC database was a key step in identifying potential isoxazole-based Hsp90 inhibitors. researchgate.netsciety.org

A significant part of chemoinformatics involves the calculation and analysis of molecular properties and descriptors to predict a compound's drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. researchgate.net Rules like Lipinski's Rule of Five are often applied to filter large compound libraries and prioritize molecules with a higher probability of becoming orally bioavailable drugs. A study on fluorophenyl-isoxazole-carboxamide derivatives utilized chemoinformatics to confirm that all synthesized compounds adhered to Lipinski's rule, indicating good drug-like properties. researchgate.net

The table below illustrates typical physicochemical properties analyzed in chemoinformatic studies.

PropertyDescriptionFavorable Range (Lipinski's Rule)
Molecular Weight (MW) The mass of the molecule.≤ 500 Da
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.≤ 5
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA) The number of N and O atoms.≤ 10
This table outlines key parameters used in chemoinformatic analysis to assess drug-likeness.

By leveraging chemoinformatics and database mining, researchers can efficiently navigate the vast chemical space of isoxazole derivatives to identify novel candidates with promising therapeutic potential. semanticscholar.org

Future Perspectives and Emerging Research Directions for 5 Pyrrolidin 1 Ylcarbonyl Isoxazole

Innovations in Synthetic Methodologies for Complex Isoxazole (B147169) Structures

The synthesis of isoxazole derivatives is continuously evolving, with a focus on improving efficiency, complexity, and sustainability. rsc.orgresearchgate.netsemanticscholar.org Traditional methods, such as the [3+2] cycloaddition of nitrile oxides and alkynes, remain fundamental for constructing the isoxazole core. vulcanchem.comespublisher.comresearchgate.net However, recent innovations are paving the way for the creation of more intricate and diverse molecular architectures.

Future synthetic strategies are increasingly centered on:

Transition Metal-Catalyzed Cycloadditions: These methods offer enhanced control over regioselectivity and access to a broader range of substrates, facilitating the synthesis of complex isoxazole derivatives that are difficult to obtain through traditional means. rsc.orgresearchgate.netsemanticscholar.org

Green Chemistry Approaches: Environmentally benign procedures are gaining prominence. rsc.orgresearchgate.netsemanticscholar.org This includes the use of aqueous media, ultrasound radiation, and ionic liquids to reduce reliance on hazardous solvents and reagents, making the synthesis of compounds like 3-alkyl-5-aryl isoxazoles more sustainable. nih.gov

Multicomponent and One-Pot Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste and purification efforts. vulcanchem.com A one-pot, copper(I)-catalyzed procedure for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides is a prime example of this streamlined approach. nih.gov

Regioselective Functionalization: Techniques that allow for the precise modification of the isoxazole ring at specific positions are crucial for structure-activity relationship (SAR) studies. rsc.orgresearchgate.netsemanticscholar.org This enables the fine-tuning of a molecule's pharmacological properties.

A plausible synthetic pathway for 5-(pyrrolidin-1-ylcarbonyl)isoxazole involves a copper(I)-catalyzed nitrile oxide cycloaddition followed by an amide coupling step to introduce the pyrrolidine-1-carbonyl moiety. vulcanchem.com Innovations in these core reactions will continue to expand the chemical space available for isoxazole-based drug discovery.

Table 1: Emerging Synthetic Methodologies for Isoxazole Derivatives

Methodology Description Advantages Reference
Transition Metal-Catalyzed Reactions Use of transition metals (e.g., copper) to catalyze cycloaddition and functionalization reactions. High efficiency, enhanced regioselectivity, broader substrate scope. rsc.orgresearchgate.netsemanticscholar.org
Green Chemistry Approaches Employment of sustainable conditions such as aqueous solvents, ultrasound, or ionic liquids. Environmentally friendly, reduced waste, often milder reaction conditions. rsc.orgnih.gov
One-Pot Multicomponent Reactions Combination of several reaction steps in a single vessel without isolating intermediates. Increased efficiency, reduced reaction time, simplified workup. vulcanchem.comnih.gov
Microwave-Induced Synthesis Use of microwave irradiation to accelerate chemical reactions. Shorter reaction times, improved yields, enhanced reaction control. nih.gov

Integration of Advanced Computational Techniques in Compound Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. For isoxazole derivatives, these techniques provide deep insights into their interactions with biological targets, helping to rationalize experimental findings and guide the design of more potent and selective molecules. frontiersin.orgacs.org

Key computational approaches being integrated into isoxazole research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. acs.orgnih.gov It is used to screen virtual libraries of isoxazole compounds and to understand the structural basis for their activity against targets like cyclooxygenase-2 (COX-2) and carbonic anhydrase. frontiersin.orgacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a time-evolved view of the ligand-receptor complex, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. frontiersin.orgacs.org This is crucial for validating docking poses and understanding the dynamic nature of the binding process.

Pharmacokinetic (ADME) Prediction: In silico tools like the SwissADME database are used to predict the Absorption, Distribution, Metabolism, and Excretion properties of novel isoxazole derivatives. frontiersin.org This early assessment of drug-likeness helps to prioritize compounds with favorable pharmacokinetic profiles and avoid late-stage failures in drug development.

These computational studies not only rationalize the binding modes and selectivity of isoxazole-based inhibitors but also guide the synthesis of new derivatives with improved properties. frontiersin.orgacs.org

Exploration of Novel Biological Targets for Isoxazole-Containing Compounds

The isoxazole ring is a privileged scaffold, demonstrating a wide spectrum of biological activities. rsc.orgresearchgate.net Research continues to uncover novel biological targets for isoxazole-containing compounds, expanding their therapeutic potential beyond established applications. While many derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer effects, emerging research is identifying more specific molecular targets. researchgate.netsemanticscholar.orgresearchgate.net

The exploration of novel targets for isoxazoles is an active area of research, with compounds being investigated for their activity against:

Enzymes: Isoxazole derivatives have shown inhibitory activity against a range of enzymes implicated in disease. Examples include cyclooxygenases (COX-1/COX-2) in inflammation, carbonic anhydrase in various physiological processes, and acetylcholinesterase (AChE) in Alzheimer's disease. nih.govfrontiersin.orgacs.org

Protein Kinases: As crucial regulators of cellular signaling, protein kinases are major targets in cancer therapy. mdpi.com Modified 3,4-diaryl-isoxazole compounds have been developed as potent and selective inhibitors of casein kinase 1 (CK1), which is involved in numerous cellular processes, including the regulation of the tumor suppressor protein p53. mdpi.com

Receptors and Transporters: Isoxazole derivatives have been designed to interact with various receptors and transporters, such as muscarinic acetylcholine (B1216132) receptors (mAChR) and GABA transporters, highlighting their potential in treating neurological disorders. nih.gov

The structural versatility of the isoxazole nucleus allows for its incorporation into diverse molecular frameworks, enabling the targeting of a wide array of biological macromolecules. rsc.orgijpca.org

Table 2: Selected Biological Targets of Isoxazole Derivatives

Target Class Specific Target Example Associated Disease/Condition Reference
Enzymes Cyclooxygenase-2 (COX-2) Inflammation frontiersin.org
Carbonic Anhydrase Various (e.g., glaucoma) acs.org
Acetylcholinesterase (AChE) Alzheimer's Disease nih.gov
Protein Kinases Casein Kinase 1 (CK1) Cancer mdpi.com
Receptors Muscarinic Acetylcholine Receptor (mAChR) Alzheimer's Disease nih.gov

Development of Advanced In Vitro Models for Mechanistic Studies

Understanding the precise mechanism of action of a drug candidate is critical for its development. The advent of advanced in vitro models provides more physiologically relevant systems for studying the cellular and molecular effects of isoxazole compounds, bridging the gap between simple biochemical assays and complex in vivo studies.

Future mechanistic studies will increasingly rely on:

Cell-Based Assays: Cytotoxicity screening against various cancer cell lines (e.g., HeLa, MCF-7, Hep3B) is a standard method to evaluate the anticancer potential of new isoxazole derivatives. nih.gov These assays provide initial data on the antiproliferative effects of the compounds.

Enzyme Inhibition Assays: In vitro assays are used to quantify the potency and selectivity of isoxazole derivatives against specific enzyme targets, such as COX-1/COX-2 and carbonic anhydrase, providing key data for structure-activity relationship studies. frontiersin.orgacs.org

Antimicrobial and Biofilm Models: The antibacterial and antifungal activity of isoxazoles is tested against various pathogenic strains. researchgate.netedu.krd More advanced models that investigate the impact of these compounds on the formation and viability of pathogenic biofilms are also being employed to assess their efficacy in more clinically relevant scenarios. nih.gov

Antioxidant Capacity Assays: Methods like the DPPH free radical scavenging assay are used to evaluate the antioxidant potential of isoxazole derivatives, which is relevant for diseases associated with oxidative stress. nih.govresearchgate.net

These in vitro tools are essential for characterizing the biological activity of novel compounds like this compound, providing the foundational data needed to advance promising candidates into further preclinical development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(pyrrolidin-1-ylcarbonyl)isoxazole and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-isoxazole hybrids can be prepared by reacting hydrazine derivatives with β-keto esters in ethanol under reflux, followed by carbothioamide functionalization using potassium hydroxide . Key steps include optimizing solvent systems (e.g., ethanol for solubility) and reaction times (3–4 hours) to achieve quantitative yields. Characterization is performed via ¹H NMR, IR, and ESI-MS to confirm structural integrity .

Q. How is the structural identity of this compound validated experimentally?

  • Methodological Answer : Multimodal spectroscopic techniques are employed:

  • ¹H NMR : To confirm proton environments (e.g., pyrrolidine NH signals at δ 2.5–3.5 ppm and isoxazole protons at δ 6.0–7.0 ppm) .
  • IR Spectroscopy : To detect carbonyl stretches (~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1500 cm⁻¹) .
  • ESI-MS : For molecular ion ([M+H]⁺) and fragmentation pattern analysis .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi . For enzyme inhibition (e.g., DHFR), assays use recombinant human enzymes with doxorubicin as a reference inhibitor. Activity is quantified via IC₅₀ values derived from dose-response curves .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with therapeutic targets?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) is used to model compound-target binding. For DHFR inhibition, the compound is docked into the 1KMS active site, with scoring functions evaluating hydrogen bonds (e.g., with Arg28, Asp29) and hydrophobic interactions. Validation includes RMSD calculations (<2.0 Å) against co-crystallized ligands .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable antimicrobial potency)?

  • Methodological Answer :

  • Dose-Response Analysis : Confirm activity trends using multiple concentrations.
  • Purity Assessment : Verify compound purity via HPLC (>95%) to rule out impurities affecting results .
  • Structural Analog Testing : Compare with derivatives (e.g., fluorophenyl or nitrophenyl substituents) to identify substituent-dependent activity patterns .

Q. How do structural modifications (e.g., fluorophenyl groups) enhance target selectivity in kinase inhibition?

  • Methodological Answer : Fluorine atoms improve metabolic stability and binding via hydrophobic/electrostatic interactions. For CK1 inhibitors, 4-fluorophenyl substituents increase potency by 10-fold compared to non-fluorinated analogs, as shown in IC₅₀ assays (e.g., 29e: IC₅₀ = 0.8 nM vs. 29d: IC₅₀ = 8.0 nM) . SAR studies involve synthesizing derivatives with halogens, methoxy, or nitro groups and testing in enzymatic/kinetic assays .

Q. What mechanistic insights explain the compound’s enzyme inhibition kinetics?

  • Methodological Answer : Steady-state kinetics (Lineweaver-Burk plots) reveal non-competitive inhibition of DHFR, suggesting binding to an allosteric site. Pre-incubation experiments with NADPH confirm time-dependent inhibition, supporting irreversible binding . For CK1, competitive inhibition is observed, with Ki values calculated via Cheng-Prusoff equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.